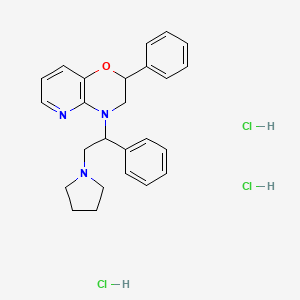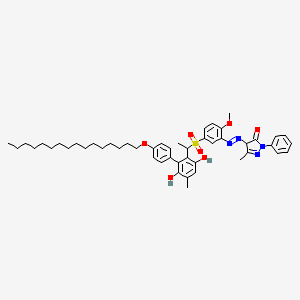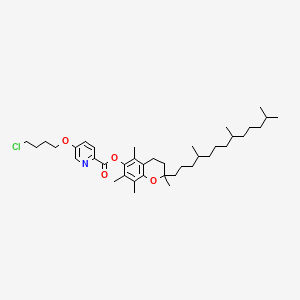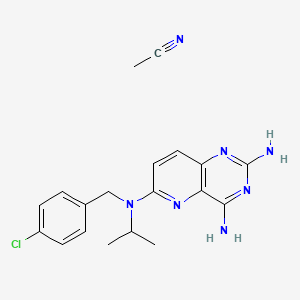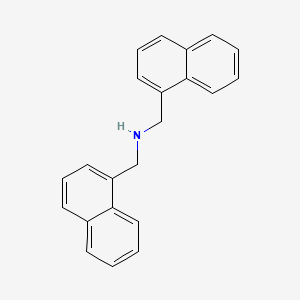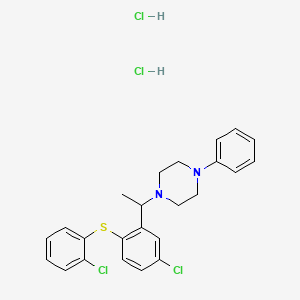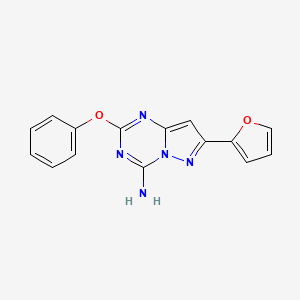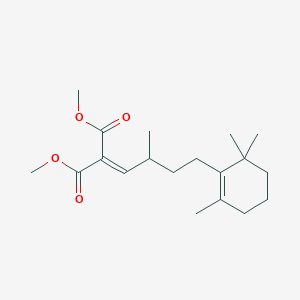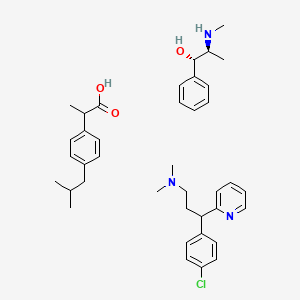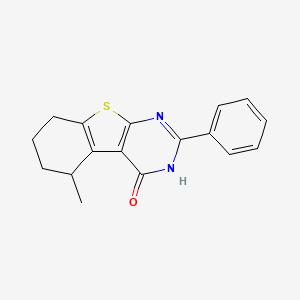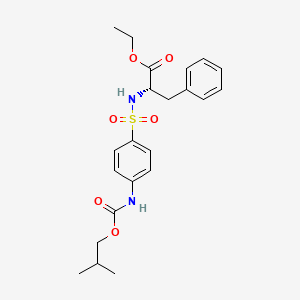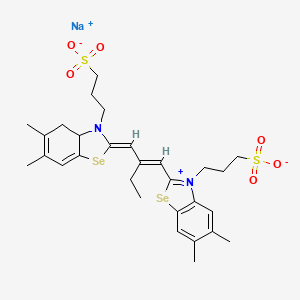![molecular formula C33H46N3O2.Cl<br>C33H46ClN3O2 B12747198 Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride CAS No. 94071-27-9](/img/structure/B12747198.png)
Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-azobis(2-methylpropionamidine) dihydrochloride , is a chemical compound widely used in various scientific and industrial applications. It is a free radical initiator commonly used in polymerization reactions. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating and propagating polymer chains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-azobis(2-methylpropionamidine) dihydrochloride typically involves the reaction of 2,2’-azobis(2-methylpropionitrile) with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of the nitrile group to the amidine group, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle the exothermic nature of the process. The reaction mixture is carefully monitored for temperature and pH to optimize yield and purity. The final product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-azobis(2-methylpropionamidine) dihydrochloride undergoes various chemical reactions, primarily involving the generation of free radicals. These reactions include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The amidine group can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. In polymerization reactions, the primary product is the polymer chain initiated by the free radicals generated from the compound.
Applications De Recherche Scientifique
2,2’-azobis(2-methylpropionamidine) dihydrochloride is extensively used in scientific research due to its ability to generate free radicals. Some of its applications include:
Chemistry: Used as a free radical initiator in polymerization reactions to synthesize various polymers.
Biology: Employed in studies involving free radical biology and oxidative stress.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: Utilized in the production of plastics, rubbers, and other polymer-based materials.
Mécanisme D'action
The mechanism of action of 2,2’-azobis(2-methylpropionamidine) dihydrochloride involves the thermal decomposition of the compound to generate free radicals. These free radicals then initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The molecular targets include the monomer units, and the pathways involved are primarily radical chain reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-azobis(2-methylpropionitrile): Another free radical initiator with similar applications but different decomposition products.
Benzoyl peroxide: A widely used initiator in polymerization reactions, known for its strong oxidizing properties.
Potassium persulfate: Commonly used in emulsion polymerization reactions as a free radical initiator.
Uniqueness
2,2’-azobis(2-methylpropionamidine) dihydrochloride is unique due to its specific decomposition pathway, which generates free radicals efficiently at relatively low temperatures. This makes it particularly useful in polymerization reactions where controlled initiation is crucial.
Propriétés
Numéro CAS |
94071-27-9 |
|---|---|
Formule moléculaire |
C33H46N3O2.Cl C33H46ClN3O2 |
Poids moléculaire |
552.2 g/mol |
Nom IUPAC |
[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C33H46N3O2.ClH/c1-7-34(8-2)28-13-11-27(12-14-28)33(31-17-15-29(23-25(31)5)35(9-3)19-21-37)32-18-16-30(24-26(32)6)36(10-4)20-22-38;/h11-18,23-24,37-38H,7-10,19-22H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
BTVYTGOZAQHOJE-UHFFFAOYSA-M |
SMILES canonique |
CCN(CCO)C1=CC(=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)N(CC)CCO)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
